An In-depth Technical Guide to 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride: Structure, Properties, and Applications
An In-depth Technical Guide to 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's structural features, including its stereochemistry, and presents its physicochemical and spectroscopic properties. The document outlines a plausible synthetic pathway, discusses chemical reactivity and safe handling protocols, and explores its applications as a building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.
Introduction
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative featuring a tetrahydropyran (oxane) ring. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality and conformational rigidity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The presence of the amine group provides a key functional handle for further chemical modification, while the tetrahydropyran (THP) group acts as a protecting group for the geminal amino alcohol functionality. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility.[4][5] This guide will delve into the core scientific aspects of this molecule, providing field-proven insights for its application in research and development.
Molecular Structure and Stereochemistry
Chemical Structure Elucidation
The structure of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride consists of a cyclobutane ring substituted at the C1 position with both an amine group and an oxan-2-yl group. The amine exists as an ammonium chloride salt.
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Molecular Formula (Free Base): C₉H₁₇NO[6]
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Key Structural Features:
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Cyclobutane Core: A strained four-membered ring that imparts a rigid, puckered conformation.[2]
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Quaternary Carbon: The C1 of the cyclobutane is a quaternary center, bonded to the amine, the oxane ring, and two other cyclobutane carbons.
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Oxane (Tetrahydropyran) Group: A six-membered saturated heterocycle containing oxygen, attached via its C2 position.
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Primary Amine (as Hydrochloride): A primary amine group (-NH₂) protonated by hydrochloric acid to form an ammonium salt (-NH₃⁺Cl⁻).
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Analysis of Chiral Centers
A critical aspect of this molecule's structure is the presence of two chiral centers, which gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).
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C1 of the Cyclobutane Ring: This carbon is attached to four different groups (the amino group, the oxane ring, C2 of the cyclobutane, and C4 of the cyclobutane), making it a stereocenter.
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C2 of the Oxane Ring: This carbon is an acetal carbon and is bonded to four different groups (the oxygen within the ring, C3 of the oxane, the cyclobutane ring, and a hydrogen atom), making it a second stereocenter.
The presence of two stereocenters means that four possible stereoisomers exist: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The relative and absolute stereochemistry will significantly influence the molecule's biological activity and interaction with other chiral molecules, a crucial consideration in drug development.
Physicochemical and Spectroscopic Properties
Quantitative data for this specific compound is not widely available in public literature, reflecting its status as a specialized research chemical. However, based on its structure and data from similar compounds, we can predict its properties.
Table of Properties
| Property | Value (Predicted/Reported) | Source/Rationale |
| Molecular Formula | C₉H₁₇NO (Free Base) | PubChem[6] |
| Molecular Weight | 155.24 g/mol (Free Base) | PubChem[6] |
| 191.70 g/mol (HCl Salt) | Calculated | |
| Monoisotopic Mass | 155.13101 Da (Free Base) | PubChem[6] |
| XLogP3 (Predicted) | 0.8 | PubChem[6] |
| Physical Form | Likely a white to off-white solid. | Based on similar amine hydrochlorides.[7] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases polarity and water solubility.[5][7] |
| Storage | Store in a cool, dry place, tightly sealed, under an inert atmosphere. | Standard for amine salts.[7][8] |
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum would be complex due to the two rings and stereocenters. Key signals would include:
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A broad singlet for the -NH₃⁺ protons.
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Multiplets for the cyclobutane ring protons.
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A characteristic multiplet for the anomeric proton (O-CH-N) on the oxane ring.
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A series of multiplets for the remaining methylene protons on the oxane ring.
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¹³C NMR: Expected signals would correspond to the 9 distinct carbon atoms in the structure, with the quaternary carbon of the cyclobutane and the anomeric carbon of the oxane ring being key identifiers.
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IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group (broad, ~2400-3000 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching from the ether linkage in the oxane ring (~1050-1150 cm⁻¹).
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Mass Spectrometry: The mass spectrum (e.g., ESI+) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.13829.[6]
Synthesis and Purification
Retrosynthetic Analysis
The synthesis can be envisioned starting from cyclobutanone. A key transformation is the Strecker synthesis or a related cyanation/reduction pathway. The THP group is not installed directly but is formed as a consequence of the reaction mechanism involving 1-aminocyclobutanol and dihydropyran. A more plausible route involves the addition of a protected amine equivalent to cyclobutanone.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
A plausible synthesis involves the reaction of cyclobutanone with a cyanide source and an ammonium salt, followed by subsequent steps. A more direct and modern approach would be a Grignard reaction.[9]
Step 1: Synthesis of 1-aminocyclobutanecarbonitrile
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To a solution of cyclobutanone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.
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Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress is monitored by TLC.
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Rationale: This is a classic Strecker synthesis. The ketone reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.
Step 2: Hydrolysis to 1-aminocyclobutanecarboxylic acid
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The crude aminonitrile is subjected to strong acidic hydrolysis (e.g., with concentrated HCl) under reflux.
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Rationale: The nitrile group is hydrolyzed to a carboxylic acid.
Step 3: Reduction to 1-aminocyclobutane methanol
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The amino acid is protected (e.g., as a Boc derivative).
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The protected amino acid is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
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The protecting group is removed.
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Rationale: LAH reduces the carboxylic acid to a primary alcohol.
Step 4: Formation of the THP-protected final compound
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The resulting 1-aminocyclobutane methanol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).
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The final product is then treated with HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt.
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Rationale: The reaction between an alcohol and DHP in the presence of acid forms the tetrahydropyranyl (THP) ether, which in this intramolecular case forms the target bicyclic structure.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Chemical Reactivity and Handling
Stability and Storage
The hydrochloride salt is expected to be a stable, crystalline solid.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8][10] As an amine salt, it can be hygroscopic.
Key Reactions
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Deprotection/Ring Opening: The THP group is an acetal, which is stable to bases but labile under acidic conditions. Treatment with aqueous acid can cleave the C-O bond, reverting the structure to a geminal amino alcohol derivative. This reactivity is crucial for its use as a protected building block.
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N-Functionalization: After neutralization of the hydrochloride salt to the free amine, the primary amine group can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, making it a versatile scaffold for building molecular diversity.
Safety and Toxicology Profile
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Hazard Identification: While specific data for this compound is limited, similar amine hydrochlorides can cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.
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Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat.[8][10] Handling should occur in a well-ventilated area or a fume hood.[10]
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First Aid Measures:
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-(Oxan-2-yl)cyclobutan-1-amine lies in its potential as a structural motif in drug design. The cyclobutane ring serves as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups) and provides a rigid scaffold to orient functional groups in a specific 3D space.[1][3]
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Scaffold for Novel Therapeutics: The rigid cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.[2] This is a sought-after property in the design of enzyme inhibitors and receptor ligands.
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Improving Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can improve properties such as solubility and metabolic stability while reducing planarity, which is often beneficial for oral bioavailability.[2][3]
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Building Block for Combinatorial Chemistry: The primary amine handle allows for the straightforward attachment of this unique scaffold to various side chains, acids, and other chemical fragments, enabling the rapid generation of libraries of new chemical entities for high-throughput screening.
While there are no specific marketed drugs containing this exact fragment found in the search results, the utility of cyclobutane amines in general is well-documented in drug discovery programs, including inhibitors for targets like isocitrate dehydrogenase (IDH).[2]
Conclusion
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a specialized chemical building block with significant potential for medicinal chemistry and drug discovery. Its key attributes include a conformationally rigid cyclobutane core, stereochemical complexity, and a synthetically versatile primary amine. While detailed experimental data is sparse, its structure allows for logical predictions of its properties, reactivity, and synthesis. For drug development professionals, this compound represents a valuable tool for creating novel, three-dimensional chemical matter with potentially superior pharmacological profiles.
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A Premium Chemical Solution. (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]
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Al-Harrasi, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available from: [Link]
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ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available from: [Link]
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Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal. Available from: [Link]
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Mykhailiuk, P.K. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Organic & Biomolecular Chemistry. Available from: [Link]
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Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]
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Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. Available from: [Link]
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PubChem. 1-ethylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Zhu, C., et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Chemical Science. Available from: [Link]
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